REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Si:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[C:12]([NH2:15])(=[O:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+].CNCCNC>[Cu]I.C1(C)C(C)=CC=CC=1>[CH3:9][Si:8]([CH3:11])([CH3:10])[C:5]1[CH:6]=[CH:7][C:2]([NH:15][C:12](=[O:14])[CH3:13])=[CH:3][CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)[Si](C)(C)C
|
Name
|
|
Quantity
|
22.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
42.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.6 mL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
copper(I)iodide
|
Quantity
|
5.8 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resultant was heated
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Name
|
|
Type
|
|
Smiles
|
C[Si](C1=CC=C(C=C1)NC(C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |